molecular formula C15H14O3 B13531465 2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid

2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13531465
M. Wt: 242.27 g/mol
InChI Key: VENFMEFGUGOOKA-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . This compound features a cyclopropane ring attached to a naphthalene moiety, which is further substituted with a methoxy group. It is primarily used in research settings and has various applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropane carboxylic acid derivative under specific conditions . The reaction often employs a catalyst such as a transition metal complex to facilitate the cyclopropanation process.

Industrial Production Methods

. These services often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-formylnaphthalene derivatives, while reduction of the carboxylic acid group can produce cyclopropyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C15H14O3/c1-18-13-7-6-9-4-2-3-5-10(9)14(13)11-8-12(11)15(16)17/h2-7,11-12H,8H2,1H3,(H,16,17)

InChI Key

VENFMEFGUGOOKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3CC3C(=O)O

Origin of Product

United States

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